molecular formula C17H36N2O2 B7824231 Lapao

Lapao

Cat. No. B7824231
M. Wt: 300.5 g/mol
InChI Key: RFHSGBFHVGQXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapao is a useful research compound. Its molecular formula is C17H36N2O2 and its molecular weight is 300.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lapao suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lapao including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Foam Properties for Decontamination in Nuclear Industries

Lapao, specifically Laurylamido Propyl Amine Oxide (LAPAO), has been studied for its effective use in foam formulations developed for decontamination in the nuclear industry. LAPAO, in combination with Lauryl Alcohol Ethoxylate (LAE), is found to produce highly stable foam. This formulation shows increased foam stability and foaming power in the presence of common decontaminating agents like HNO3, oxalic acid, EDTA, and Na2CO3, making it promising for decontamination applications (Tongaonkar et al., 2014).

Community Health and Education Improvement

In Lapao-pao Village, efforts have been made to improve the quality of life, especially in health, environmental hygiene, and children's learning interest amid the COVID-19 pandemic. The thematic KKN (Community Service Program) in this village aimed to synergize knowledge and solve community problems through empowerment, indicating the social and educational impact of scientific applications in community settings (Farman et al., 2022).

Laser-Ablation Propulsion

LAPAO is also relevant in the context of Laser-Ablation Propulsion (LAP). LAP is a new electric propulsion concept where a laser beam produces a jet of vapor or plasma from a surface, generating thrust. This technology offers advantages over traditional chemical and electric propulsion methods, especially in space applications (Phipps et al., 2010).

Planetary Science Research

LAPAO is associated with the LAPLAS experiment in planetary physics research. LAPLAS aims to study the interiors of Earth and more massive rocky planets, providing valuable information on the equation-of-state and transport properties of high-energy-density matter. This research contributes significantly to understanding the structure and evolution of planets (Tahir et al., 2017).

Healthcare Access for Indigenous Communities

A Local Action Plan (LAP) in Manaus, Brazil, focused on promoting healthcare access for indigenous Venezuelans from the Warao ethnic group. This plan facilitated access to health systems, provided appropriate training for healthcare providers, and implemented public health policies at the local level, illustrating the application of scientific methods in healthcare management (de Jezus et al., 2021).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1-oxododecan-1-amine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)19(21)16-13-15-18(2)3/h19H,4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHSGBFHVGQXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[NH+](CCCN(C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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